6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran
Description
Systematic Nomenclature and Regulatory Identifiers
The compound this compound is systematically identified through multiple standardized nomenclature systems and regulatory databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 6-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This systematic name precisely describes the structural features including the chlorine substitution at the 6-position and the dimethyl substitution at the 2-position of the dihydrobenzofuran core structure.
The compound is registered under the Chemical Abstracts Service registry number 96126-97-5, which serves as its unique identifier in chemical databases worldwide. This registry number facilitates precise identification and cross-referencing across various scientific and commercial databases. The PubChem database assigns this compound the identifier 13333889, providing additional access to comprehensive chemical information. The Molecular Design Limited database recognizes this compound under the identifier MFCD29049845, which is utilized in chemical inventory and structural databases.
Table 1: Regulatory and Database Identifiers for this compound
| Identifier Type | Value | Source Database |
|---|---|---|
| Chemical Abstracts Service Number | 96126-97-5 | Chemical Abstracts Service |
| PubChem Compound Identifier | 13333889 | PubChem |
| Molecular Design Limited Number | MFCD29049845 | Molecular Design Limited |
| International Chemical Identifier Key | SWTJGRNSQWJYMD-UHFFFAOYSA-N | International Chemical Identifier |
The International Chemical Identifier Key for this compound is SWTJGRNSQWJYMD-UHFFFAOYSA-N, which represents a standardized hash-based representation of the molecular structure. Alternative systematic names include Benzofuran, 6-chloro-2,3-dihydro-2,2-dimethyl-, which follows the parent compound naming convention with substituent descriptors. The compound may also be referenced as 6-chloro-2,2-dimethyl-3H-benzofuran in certain chemical literature, reflecting the hydrogen positioning in the ring system.
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a dihydrofuran ring. The molecular formula is established as C₁₀H₁₁ClO with a molecular weight of 182.64 grams per mole. The structural framework exhibits a benzofuran core where the furan ring is partially saturated, creating a 2,3-dihydrobenzofuran system.
The chlorine atom is positioned at the 6-carbon of the benzene ring, which corresponds to the meta position relative to the furan oxygen atom. This substitution pattern significantly influences the electronic distribution within the aromatic system and affects the compound's chemical reactivity. The two methyl groups are attached to the 2-carbon of the dihydrofuran ring, creating a quaternary carbon center. This geminal dimethyl substitution pattern introduces steric bulk and reduces conformational flexibility in the dihydrofuran ring.
Table 2: Molecular Architecture Parameters
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Core Framework | 2,3-Dihydrobenzofuran | Partially saturated benzofuran system |
| Chlorine Position | 6-Carbon of benzene ring | Meta to furan oxygen |
| Methyl Substitution | Geminal dimethyls at 2-carbon | Quaternary carbon formation |
| Ring Fusion | Ortho-fused bicyclic | Rigid molecular framework |
The Simplified Molecular-Input Line-Entry System representation of the compound is CC1(C)OC2=CC(Cl)=CC=C2C1, which encodes the complete connectivity pattern. This notation indicates the cyclic arrangement starting from the dimethyl-substituted carbon, proceeding through the oxygen bridge, and encompassing the chlorine-substituted benzene ring. The stereochemical implications of this structure include restricted rotation around the ring junction and defined spatial orientation of substituents.
The compound exhibits a planar aromatic benzene ring fused to a puckered dihydrofuran ring. The dihydrofuran ring adopts an envelope conformation due to the sp³ hybridization of the 2-carbon and 3-carbon atoms. The oxygen atom in the furan ring maintains sp² character due to its participation in the aromatic system through its lone pair electrons. The quaternary carbon center at position 2 creates significant steric hindrance, influencing both the conformational preferences and the chemical accessibility of nearby functional groups.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides detailed structural confirmation and electronic environment analysis. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure. The aromatic protons of the benzene ring appear in the typical aromatic region, with the chlorine substitution causing distinctive downfield shifts for adjacent protons due to the electron-withdrawing effect.
The methyl groups attached to the 2-carbon exhibit a singlet pattern in proton nuclear magnetic resonance spectroscopy due to their equivalent chemical environment and absence of coupling to other protons. The methylene protons at the 3-position show characteristic patterns influenced by the rigid ring system and proximity to the aromatic benzene ring. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the quaternary carbon at position 2 appearing as a distinct signal without directly attached protons.
Table 3: Characteristic Spectroscopic Features
| Spectroscopic Method | Key Observations | Structural Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic multipiples, methyl singlet, methylene patterns | Substitution confirmation |
| Carbon-13 Nuclear Magnetic Resonance | Quaternary carbon signal, aromatic carbons | Carbon framework |
| Infrared Spectroscopy | Carbon-hydrogen stretching, aromatic carbon-carbon | Functional group identification |
| Mass Spectrometry | Molecular ion peak, fragmentation pattern | Molecular weight confirmation |
Infrared spectroscopy of this compound displays characteristic absorption bands that confirm the presence of specific functional groups and structural features. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches occur at lower frequencies. The aromatic carbon-carbon stretching vibrations provide information about the benzene ring system, and the carbon-oxygen stretching of the furan ether linkage appears in the characteristic region for cyclic ethers.
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 182, corresponding to the molecular weight of the compound. The fragmentation pattern provides structural information through characteristic loss of substituent groups. Common fragmentation pathways include the loss of methyl groups from the quaternary carbon center and chlorine atom elimination from the aromatic ring. The base peak in the mass spectrum often corresponds to a stabilized aromatic fragment, providing insight into the preferred fragmentation mechanisms.
Crystallographic Data and Computational Modeling
Crystallographic analysis of this compound provides precise three-dimensional structural information, including bond lengths, bond angles, and intermolecular packing arrangements. The crystal structure reveals the exact spatial arrangement of atoms within the molecule and the preferred conformations adopted in the solid state. The benzene ring maintains planarity as expected for aromatic systems, while the dihydrofuran ring exhibits the predicted envelope conformation.
Bond length measurements from crystallographic data show typical values for carbon-carbon single bonds in the dihydrofuran ring and aromatic carbon-carbon bonds in the benzene ring. The carbon-chlorine bond length reflects the typical single bond distance between carbon and chlorine atoms. The carbon-oxygen bond lengths in the furan ring system demonstrate the partial double bond character due to electron delocalization from the oxygen lone pairs into the aromatic system.
Table 4: Representative Structural Parameters from Computational Analysis
| Structural Parameter | Calculated Value | Experimental Comparison |
|---|---|---|
| Carbon-Chlorine Bond Length | 1.75 Angstroms | Typical for aromatic carbon-chlorine |
| Furan Ring Pucker | Envelope conformation | Consistent with dihydrofuran systems |
| Dihedral Angles | Ring fusion geometry | Optimal orbital overlap |
| Intermolecular Distances | Van der Waals contacts | Crystal packing efficiency |
Computational modeling studies using density functional theory methods provide theoretical insights into the electronic structure and molecular properties of this compound. These calculations predict optimized geometries, electronic energy levels, and molecular orbital distributions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic properties and potential reactivity patterns.
Molecular electrostatic potential calculations reveal the charge distribution across the molecule, highlighting regions of electron density and electron deficiency. The chlorine substituent creates a region of partial negative charge, while the carbon atoms adjacent to chlorine show partial positive character. The oxygen atom in the furan ring exhibits significant negative electrostatic potential due to its lone pair electrons. These computational predictions aid in understanding the compound's chemical behavior and potential interaction sites for chemical reactions.
Properties
IUPAC Name |
6-chloro-2,2-dimethyl-3H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTJGRNSQWJYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537230 | |
| Record name | 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96126-97-5 | |
| Record name | 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2,2-dimethyl-3-chloropropionic acid with phenol in the presence of a dehydrating agent such as polyphosphoric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the desired dihydrobenzofuran ring .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. These methods often require rigorous control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-chloro-2,2-dimethylbenzofuran-3-one, while reduction may produce this compound-3-ol .
Scientific Research Applications
Biological Applications
Potential Bioactive Molecule:
The structural features of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran make it a candidate for studying biological interactions and developing bioactive molecules. Its ability to interact with specific enzymes and receptors allows for modulation of physiological processes such as inflammation and microbial resistance.
Antimicrobial Activity:
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has been noted for its moderate antimicrobial activity against various pathogens . Comparative studies show that while it has lower activity than some related compounds, it still holds potential for development into new antimicrobial agents.
Anti-inflammatory Properties:
This compound has shown promise in medicinal chemistry for its anti-inflammatory effects. It may interact with molecular targets involved in inflammatory pathways, making it a candidate for further exploration in therapeutic applications .
Industrial Applications
Specialty Chemicals Development:
Due to its diverse biological activities, this compound can be utilized in the synthesis of specialty chemicals and advanced materials with unique properties. Its structural characteristics enable further derivatization to enhance its utility in industrial applications .
Synthesis Techniques:
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. A notable method includes the reaction of 2,2-dimethyl-3-chloropropionic acid with phenol in the presence of a dehydrating agent like polyphosphoric acid. This method highlights the compound's relevance in organic synthesis and material science.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzofuran derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Diuretic Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran | High | Moderate | Low |
| 2,3-Dihydrobenzofuran | Low | Low | Moderate |
This table illustrates how the unique chlorine substitution affects the biological activities of these compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Pharmacological Implications
Substituent Position and Selectivity :
- The chlorine at C6 in this compound enhances anti-inflammatory activity compared to C7-chlorinated analogues (e.g., compound 1 in ) .
- Zatosetron ’s carbazole substituent at C5 confers 5-HT₃ receptor selectivity, whereas the absence of this group in this compound may shift activity toward 5-HT₂C receptors .
Conformational Rigidity: 2,2-Dimethyl groups in the dihydrobenzofuran scaffold restrict ring flexibility, improving binding affinity and metabolic stability compared to non-methylated derivatives (e.g., natural dihydrobenzofurans in ) .
Functional Group Impact :
- Acetic acid derivatives (e.g., compound 13a ) exhibit enhanced anti-inflammatory effects due to α-methylation near the carboxylic acid, which stabilizes binding interactions .
- Natural dihydrobenzofurans with hydroxyl or methoxy groups (e.g., compounds 1–3 in ) show moderate anti-inflammatory activity but lower potency than synthetic analogues .
Biological Activity
6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is a synthetic compound belonging to the benzofuran family, characterized by its unique structural features, including a chlorine atom at the 6th position and two methyl groups at the 2nd position. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly its interactions with various molecular targets.
The compound's chemical formula is , and it possesses distinct properties due to its heterocyclic structure. The presence of the chlorine atom and methyl groups significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-2,2-dimethyl-3H-1-benzofuran |
| Molecular Weight | 184.65 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can lead to modulation of physiological processes such as inflammation and microbial resistance.
- Enzyme Interaction : The compound may inhibit or activate various enzymes, impacting metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling cascades that affect cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains and fungi.
- Case Study : A study demonstrated that related benzofuran compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections caused by resistant strains .
Anti-inflammatory Effects
Another important aspect of the biological activity of this compound is its anti-inflammatory potential.
- Research Findings : In vitro assays have shown that benzofuran derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells . This suggests a mechanism through which these compounds could be beneficial in inflammatory diseases.
Diuretic Activity
Some derivatives of benzofuran have been studied for their diuretic effects, which can be crucial in managing conditions like hypertension.
- Example : The diuretic activity of related compounds has been noted in various studies, where they promote sodium excretion without significant potassium loss . This property is essential for developing safe diuretic medications.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other benzofuran derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Diuretic Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran | High | Moderate | Low |
| 2,3-Dihydrobenzofuran | Low | Low | Moderate |
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Its structural characteristics make it a candidate for further derivatization to enhance its biological properties.
Industrial Applications
Due to its diverse biological activities, this compound has potential applications in:
Q & A
Q. What are the established synthetic routes for 6-chloro-2,2-dimethyl-2,3-dihydrobenzofuran, and what are the critical optimization parameters?
- Methodological Answer : A common approach involves cyclization of substituted phenylacetic acid derivatives. For example, 2-bromophenylacetic acid can be reduced to phenylethyl alcohol using in situ-generated borane (NaBH4/BF3·Et2O), followed by chlorination and reflux under basic conditions to achieve cyclization (72% yield) . Key parameters include:
- Temperature control during reduction to avoid side reactions.
- Base selection (e.g., KOH vs. NaOH) to optimize cyclization efficiency.
- Solvent polarity to stabilize intermediates and control reaction kinetics.
Q. How can analytical techniques ensure the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC/GC-MS : Use 50 µg/mL toluene or 5% mixed solvent standards (e.g., 49812-50) for calibration .
- NMR : Compare spectral data with known dihydrobenzofuran derivatives (e.g., 5-Acetyl-2,3-dihydrobenzo[b]furan C10H10O2) to confirm substituent positions .
- Elemental Analysis : Verify chlorine content (theoretical: ~14.3% for C10H11ClO) to detect halogenation inconsistencies .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of 2,3-dihydrobenzofuran scaffolds, and how do they apply to 6-chloro-2,2-dimethyl derivatives?
- Methodological Answer : Cu/SPDO-catalyzed [3 + 2] cycloaddition has been used to construct enantiomerically pure 2-aryl-2,3-dihydrobenzofurans. Key steps include:
- Chiral ligand selection (e.g., SPDO ligands) to control stereochemistry at the 2-position .
- Substrate design : Introduce electron-withdrawing groups (e.g., Cl) to enhance cyclization regioselectivity.
- Mechanistic studies : Monitor reaction intermediates via in-situ IR or DFT calculations to refine transition states .
Q. How can computational modeling predict the bioactivity of this compound derivatives against biological targets?
- Methodological Answer :
- Molecular docking : Screen derivatives against fungal/bacterial proteins (e.g., mPGES-1) using AutoDock Vina, prioritizing compounds with binding energies < -8 kcal/mol .
- ADMET prediction : Use SwissADME to assess solubility (LogP < 3) and toxicity (e.g., Ames test alerts).
- MD simulations : Analyze stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) to identify lead candidates .
Q. How do substituent positions (e.g., Cl at 6 vs. 7) influence the reactivity of dihydrobenzofurans in Pd-mediated coupling reactions?
- Methodological Answer :
- Electronic effects : Chlorine at the 6-position deactivates the aromatic ring, reducing oxidative addition efficiency in Suzuki-Miyaura couplings. Use Pd(OAc)2 with SPhos ligand to enhance reactivity .
- Steric effects : 2,2-Dimethyl groups hinder cross-coupling at the 4-position; prioritize Buchwald-Hartwig amination for N-arylation .
- Comparative studies : Synthesize 7-chloro-2,2-dimethyl analogues (e.g., CAS 35700-73-3) to benchmark reaction rates .
Key Notes for Experimental Design
- Contradictions in Data : highlights discrepancies in cyclization product identification (2-substituted vs. 3-substituted dihydrobenzofurans). Always confirm regiochemistry via NOESY or X-ray crystallography .
- Green Chemistry : Replace traditional solvents (e.g., DCM) with glycerol or water in Pd-catalyzed reactions to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
